molecular formula C14H10N2O B1606351 Ethanone, diazodiphenyl- CAS No. 3469-17-8

Ethanone, diazodiphenyl-

Cat. No.: B1606351
CAS No.: 3469-17-8
M. Wt: 222.24 g/mol
InChI Key: LVLXAIROXMLXJY-UHFFFAOYSA-N
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Description

The compound "Ethanone, diazodiphenyl-" (hypothetical structure: diphenyldiazenyl-substituted ethanone, Ph-N=N-Ph-CO-CH3) is a ketone derivative featuring a diazo (-N=N-) group bridging two phenyl rings. Diazodiphenyl ethanone likely serves as an intermediate in organic synthesis, particularly in coupling reactions or as a precursor for heterocyclic systems. Its diazo group may confer photochemical or thermal instability, common in diazenyl compounds, enabling applications in materials science or pharmaceuticals .

Properties

CAS No.

3469-17-8

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-diazo-1,2-diphenylethanone

InChI

InChI=1S/C14H10N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H

InChI Key

LVLXAIROXMLXJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C(=O)C2=CC=CC=C2

Other CAS No.

3469-17-8

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Trends

Diazenyl vs. Simple Aromatic Substituents: Diazodiphenyl ethanone’s diazo group introduces redox and photochemical reactivity absent in acetophenone. For example, diazenyl groups participate in cycloadditions or serve as photoactive moieties, whereas acetophenone is primarily used for its ketone functionality . 1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}ethanone demonstrates how diazenyl groups enable conjugation with heterocycles (e.g., chalcones), enhancing bioactivity .

Halogenated Derivatives: Bromoethanones (e.g., 2-bromo-1-(furan-2-yl)ethanone) exhibit electrophilic reactivity, enabling nucleophilic substitutions to form oximes or quinolones . In contrast, diazodiphenyl ethanone may undergo diazo-group decomposition under similar conditions.

Heterocyclic Modifications: Tetrazole-substituted ethanones (e.g., 13a in ) show enhanced hydrogen-bonding capacity due to the tetrazole ring, improving binding to biological targets. Diazodiphenyl ethanone’s planar diazo group may instead favor π-π stacking interactions .

Research Findings and Data

Spectral Characterization (Hypothetical for Diazodiphenyl Ethanone)

While direct spectral data for diazodiphenyl ethanone are unavailable, analogous compounds suggest:

  • IR : Strong C=O stretch ~1700 cm⁻¹; N=N stretch ~1450–1550 cm⁻¹.
  • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm); methyl ketone (δ 2.6 ppm).
  • UV-Vis : Absorption bands ~300–400 nm due to diazo conjugation .

Thermal Stability

Diazenyl compounds often decompose exothermically at 80–120°C, whereas acetophenone is stable up to 200°C. This limits diazodiphenyl ethanone’s utility in high-temperature reactions .

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